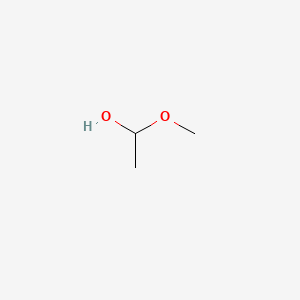
1-Methoxyethanol
Cat. No. B8614606
M. Wt: 76.09 g/mol
InChI Key: GEGLCBTXYBXOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05037992
Procedure details


In the most preferred embodiment of the present invention, equimolar quantities of sodium methoxyethyl sulfate and oleyl alcohol are reacted in the presence of catalytic quantities of sulfuric acid at ambient temperature to form sodium oleyl sulfate and methoxyethanol. This reaction proceeds as follows: ##STR2##
Name
sodium methoxyethyl sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[S:1]([O-:9])([O:4][CH2:5][CH2:6][O:7][CH3:8])(=[O:3])=[O:2].[Na+:10].[CH2:11]([OH:29])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]/[CH:19]=[CH:20]\[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]CC.S(=O)(=O)(O)O>>[S:1]([O-:9])([O:4][CH2:5][CH2:6][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]/[CH:17]=[CH:18]\[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])(=[O:3])=[O:2].[Na+:10].[CH3:8][O:7][CH:6]([OH:29])[CH3:5] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
sodium methoxyethyl sulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OCCOC)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)(OCCCCCCCC\C=C/CCCCCCCC)[O-].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
